2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, commonly known as DPC 423, is a chemical compound that has gained attention in the scientific community due to its potential medical applications.
Wirkmechanismus
DPC 423 is believed to exert its effects through inhibition of the enzyme protein kinase CK2, which plays a role in cell proliferation, survival, and differentiation. By inhibiting CK2, DPC 423 may be able to disrupt the signaling pathways that contribute to the growth and survival of cancer cells, as well as improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that DPC 423 can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, DPC 423 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, possibly through its effects on CK2. DPC 423 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DPC 423 is its specificity for CK2, which may make it a useful tool for studying the role of CK2 in various cellular processes. However, like any chemical compound, DPC 423 has limitations in terms of its solubility, stability, and potential toxicity. Additionally, further research is needed to fully understand the effects of DPC 423 on various cellular processes and to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on DPC 423. One area of interest is the development of DPC 423 analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of DPC 423 on cancer cells, diabetes, and inflammation. Finally, studies are needed to determine the potential of DPC 423 as a therapeutic agent in animal models and eventually in human clinical trials.
Synthesemethoden
DPC 423 can be synthesized through a multi-step process that involves the reaction of 4-(1-pyrrolidinylsulfonyl)aniline with 2,4-dichlorobenzoyl chloride. The resulting product is then purified through a series of chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
DPC 423 has been studied for its potential applications in treating various medical conditions, including cancer, diabetes, and inflammation. In cancer research, DPC 423 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anti-cancer agent. In diabetes research, DPC 423 has been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that it may have potential as a treatment for type 2 diabetes. Additionally, DPC 423 has been studied for its anti-inflammatory properties, which may make it useful in treating conditions such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)25(23,24)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSHWGPCPSLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362368 |
Source
|
Record name | ZINC01219340 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6167-85-7 |
Source
|
Record name | ZINC01219340 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.